
6-Chloro-5-isopropoxypicolinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-isopropoxypicolinohydrazide is a chemical compound that belongs to the class of picolinohydrazides It is characterized by the presence of a chlorine atom at the 6th position and an isopropoxy group at the 5th position on the picolinohydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-isopropoxypicolinohydrazide typically involves the reaction of 6-chloropicolinic acid with isopropyl alcohol in the presence of a dehydrating agent to form the isopropyl ester. This ester is then reacted with hydrazine hydrate to yield the desired picolinohydrazide. The reaction conditions often include refluxing the mixture and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-isopropoxypicolinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-isopropoxypicolinohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-isopropoxypicolinohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-methoxypicolinohydrazide: Similar structure with a methoxy group instead of an isopropoxy group.
6-Chloro-5-ethoxypicolinohydrazide: Contains an ethoxy group instead of an isopropoxy group.
5-Isopropoxy-6-fluoropicolinohydrazide: Fluorine atom replaces the chlorine atom.
Uniqueness
6-Chloro-5-isopropoxypicolinohydrazide is unique due to the specific combination of the chlorine atom and the isopropoxy group, which may confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H12ClN3O2 |
|---|---|
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
6-chloro-5-propan-2-yloxypyridine-2-carbohydrazide |
InChI |
InChI=1S/C9H12ClN3O2/c1-5(2)15-7-4-3-6(9(14)13-11)12-8(7)10/h3-5H,11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
GAYZOOUVJTVBRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(N=C(C=C1)C(=O)NN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


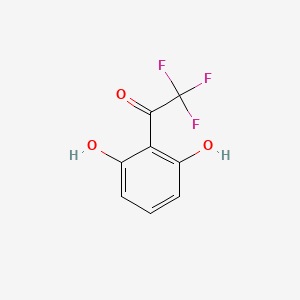
![4-[[[2-(Methoxy)dodecyl]oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13960333.png)
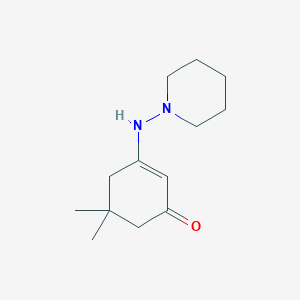
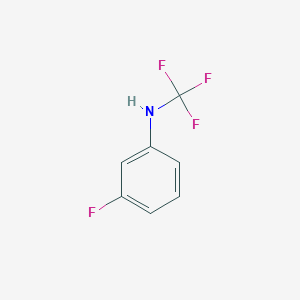

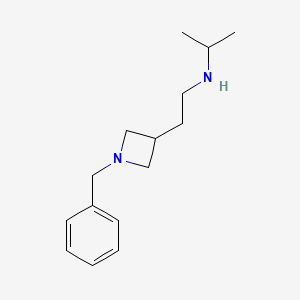
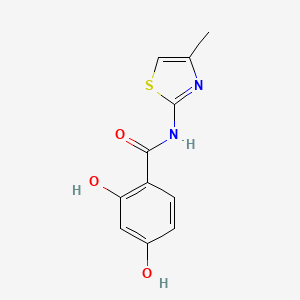

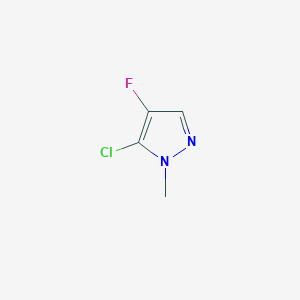
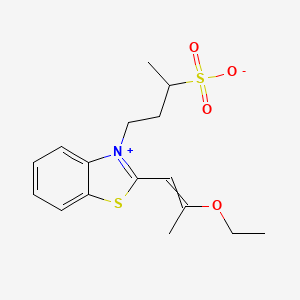
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
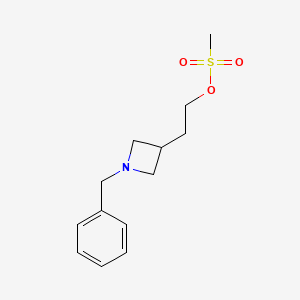
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
